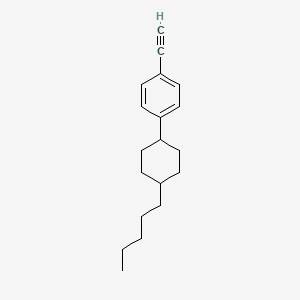

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene

説明

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C19H26. It is characterized by the presence of a benzene ring substituted with an ethynyl group and a trans-4-pentylcyclohexyl group. This compound is notable for its unique structure, which combines the rigidity of the benzene ring with the flexibility of the cyclohexyl group, making it a subject of interest in various fields of research .

準備方法

The synthesis of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of trans-4-pentylcyclohexyl bromide and phenylacetylene.

Reaction Conditions: The trans-4-pentylcyclohexyl bromide is reacted with phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically argon or nitrogen, to prevent oxidation.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent reaction conditions and high yields.

化学反応の分析

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include carbonyl compounds, alkanes, alkenes, nitro compounds, and halogenated derivatives.

科学的研究の応用

Liquid Crystal Displays

One of the most significant applications of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene is in the development of liquid crystal materials. Its unique molecular structure allows it to exhibit liquid crystalline behavior, making it suitable for use in:

- Nematic Liquid Crystals : These materials are essential for display technologies, including LCDs (Liquid Crystal Displays), where they can modulate light in response to electric fields.

- Optoelectronic Devices : The compound's photophysical properties may enable its use in organic light-emitting diodes (OLEDs) and organic solar cells, enhancing energy efficiency and performance.

Biological Applications

Research indicates that compounds with similar structures often exhibit various biological activities:

- Anticancer Activity : Ethynyl-substituted compounds have shown potential in inhibiting cancer cell proliferation through apoptosis induction or cell cycle inhibition.

- Anti-inflammatory Properties : The hydrophobic nature of the compound may modulate inflammatory pathways, potentially reducing cytokine release.

- Antimicrobial Activity : Its ability to disrupt microbial membranes suggests potential antimicrobial properties.

Material Science

The compound serves as a building block in synthesizing advanced materials with specific optical and electronic properties. Its application extends to:

- Chemical Synthesis : It is used as a precursor in the synthesis of other complex organic compounds through reactions like palladium-catalyzed Sonogashira cross-coupling, allowing for the formation of carbon-carbon bonds essential for creating new materials.

Case Study 1: Liquid Crystalline Behavior

In a study focusing on the aggregation behavior of liquid crystals, researchers demonstrated that tuning the molecular structure could enhance luminescent properties significantly. The compound's incorporation into liquid crystal matrices resulted in a high quantum yield (up to 88%) due to optimized interactions within the material .

A comprehensive assessment of similar ethynyl-substituted compounds revealed their potential as anticancer agents. In vitro studies indicated that these compounds could effectively inhibit proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Liquid Crystal Displays | LCDs, OLEDs | Exhibits nematic phase; high quantum yield |

| Biological Research | Anticancer, anti-inflammatory, antimicrobial | Inhibits cancer cell proliferation; reduces inflammation |

| Material Science | Building block for advanced materials | Useful in synthesizing complex organic compounds |

作用機序

The mechanism of action of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the cyclohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene can be compared with similar compounds such as:

1-Ethynyl-4-(trans-4-butylcyclohexyl)benzene: This compound has a shorter alkyl chain, which may affect its physical properties and reactivity.

1-Ethynyl-4-(trans-4-hexylcyclohexyl)benzene: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological membranes.

1-Ethynyl-4-(trans-4-pentylcyclohexyl)phenol: The presence of a hydroxyl group in this compound can significantly alter its chemical reactivity and biological activity.

生物活性

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene, with the chemical formula C19H26, is a compound that has garnered interest in various scientific fields due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethynyl group attached to a benzene ring, which is further substituted with a trans-pentylcyclohexyl group. This structural configuration contributes to its physicochemical properties, influencing its interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures can inhibit oxidative phosphorylation (OXPHOS), a critical pathway for ATP production in cancer cells. This inhibition leads to reduced energy availability for tumor growth and proliferation.

Key Findings:

- In vitro studies demonstrated that related compounds significantly reduce cell viability in various cancer cell lines by inducing apoptosis through mitochondrial dysfunction .

- The mechanism involves the disruption of ATP synthesis, leading to energy depletion in cancer cells, particularly those reliant on aerobic metabolism .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

Research Insights:

- A study indicated that similar compounds could disrupt bacterial cell membranes or inhibit essential metabolic pathways, leading to bacterial cell death.

- Further research is needed to quantify the antimicrobial efficacy of this compound specifically.

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in energy metabolism and signaling pathways:

- Inhibition of OXPHOS: By targeting mitochondrial complexes, the compound can effectively reduce ATP production.

- Induction of Apoptosis: The energy crisis induced by OXPHOS inhibition triggers apoptotic pathways in cancer cells.

- Potential Interaction with Membrane Proteins: The lipophilic nature of the compound may facilitate its integration into cellular membranes, affecting membrane integrity and function.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

特性

IUPAC Name |

1-ethynyl-4-(4-pentylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-9,12-13,17,19H,3,5-7,10-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBYFURDPJRBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570898 | |

| Record name | 1-Ethynyl-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88074-72-0 | |

| Record name | 1-Ethynyl-4-(4-pentylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。